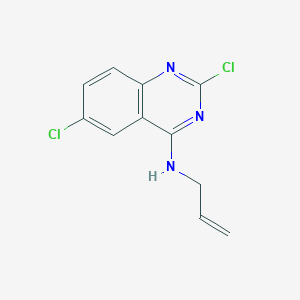

4-Allylamino-2,6-dichloroquinazoline

Description

Properties

Molecular Formula |

C11H9Cl2N3 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

2,6-dichloro-N-prop-2-enylquinazolin-4-amine |

InChI |

InChI=1S/C11H9Cl2N3/c1-2-5-14-10-8-6-7(12)3-4-9(8)15-11(13)16-10/h2-4,6H,1,5H2,(H,14,15,16) |

InChI Key |

UXMTYDDZXWDVLM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

4-Allylamino-2,6-dichloroquinazoline exhibits a range of pharmacological activities. It is primarily recognized for:

- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown promising results against various cancers, including breast and colon cancer .

- Hypotensive Effects : Research indicates that related quinazoline derivatives can act as hypotensive agents. These compounds have been shown to lower blood pressure in animal models, suggesting a potential therapeutic application in treating hypertension .

- Inhibition of Lipid Kinases : 4-Allylamino-2,6-dichloroquinazoline may also function as an inhibitor of lipid kinases, which are implicated in several diseases, including cancer and metabolic disorders. This inhibition could provide a pathway for developing treatments for conditions mediated by the PI3K/AKT signaling pathway .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of 4-Allylamino-2,6-dichloroquinazoline against human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Hypotensive Activity

In a pharmacological study involving anesthetized dogs, intravenous administration of 4-Allylamino-2,6-dichloroquinazoline resulted in a marked decrease in blood pressure. The dosage ranged from 1 to 15 mg/kg, highlighting its potential as a therapeutic agent for hypertension management .

Case Study 3: Lipid Kinase Inhibition

Research focusing on lipid kinase inhibition showed that derivatives of quinazoline could effectively reduce kinase activity associated with tumor progression. This study suggests that 4-Allylamino-2,6-dichloroquinazoline may have applications in treating proliferative diseases through targeted kinase inhibition .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The compound is compared below with three analogs: 4-amino-6-chloropyrimidine, 2,4-dichloroquinazoline, and 4-allylamino-2-chloroquinazoline.

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Reactivity/Biological Activity |

|---|---|---|---|---|

| 4-Allylamino-2,6-dichloroquinazoline | Quinazoline | 2-Cl, 6-Cl, 4-allylamino | ~237.1 | High electrophilicity; kinase inhibition potential |

| 4-Amino-6-chloropyrimidine | Pyrimidine | 4-NH₂, 6-Cl | ~145.6 | Cross-coupling precursor; moderate reactivity |

| 2,4-Dichloroquinazoline | Quinazoline | 2-Cl, 4-Cl | ~203.0 | Base for nucleophilic substitutions; low solubility |

| 4-Allylamino-2-chloroquinazoline | Quinazoline | 2-Cl, 4-allylamino | ~209.6 | Intermediate for allyl-group derivatization |

Key Findings:

Core Heterocycle Differences: Pyrimidine-based analogs (e.g., 4-amino-6-chloropyrimidine) exhibit lower molecular complexity and reduced steric hindrance compared to quinazoline derivatives. This simplifies their use in electrochemical cross-coupling reactions but limits their biological target specificity .

Substituent Effects: Chlorine vs. Amino Groups: The presence of two chlorine atoms in 4-Allylamino-2,6-dichloroquinazoline increases electrophilicity at the 2- and 6-positions compared to mono-chlorinated analogs. This enhances susceptibility to nucleophilic aromatic substitution (SNAr) but may reduce solubility in polar solvents. Allylamino Functionality: The allylamino group provides a reactive site for further modifications (e.g., Michael additions or radical polymerizations), distinguishing it from simpler amino-substituted analogs like 4-amino-6-chloropyrimidine.

Reactivity in Cross-Coupling Reactions: Electrochemical coupling studies on 4-amino-6-chloropyrimidine demonstrated that electron-donating substituents (e.g., -NH₂) improve coupling efficiency with aryl halides, likely by stabilizing intermediates during reduction . By analogy, the allylamino group in 4-Allylamino-2,6-dichloroquinazoline may exhibit similar stabilizing effects, though steric bulk could hinder reaction rates.

Q & A

Q. What criteria distinguish systematic reviews from narrative reviews in synthesizing quinazoline research?

- Methodological Answer : Systematic reviews follow PRISMA guidelines, require predefined inclusion/exclusion criteria, and assess bias via tools like ROBINS-I. Narrative reviews are hypothesis-driven and prioritize thematic synthesis over exhaustive coverage. Use systematic methods for clinical data and narrative approaches for mechanistic theories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.